7-(Chloromethyl)isochromane
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Description
Synthesis Analysis
Isochroman synthesis involves a nucleophilic substitution of alkyl fluorides in intramolecular reactions with O- and N-nucleophiles . The reaction is influenced by the nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors . The use of [bis (trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst enables a convenient oxidation of isochromans .
Molecular Structure Analysis
The molecular formula of 7-(Chloromethyl)isochromane is C10H11ClO. Unfortunately, the specific molecular structure of this compound is not available in the search results.
Chemical Reactions Analysis
The synthesis of isochromans involves a variety of chemical reactions. For instance, a transition-metal-free coupling of various triorganoindium reagents with chromene and isochroman acetals in the presence of BF 3 ·OEt 2 afforded 2-substituted chromenes and 1-substituted isochromans . An efficient and convenient electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones provides α-substituted isochromans without external oxidants .
Scientific Research Applications
- Some isochromane derivatives exhibit antitumor properties . Researchers have explored their potential as anticancer agents, studying their effects on tumor cell growth and viability.
- Isochromanes have been investigated for their hypotensive (blood pressure-lowering) activity . Understanding their mechanisms of action and potential therapeutic applications in cardiovascular health is an ongoing area of interest.
- Isochromanes also show growth-regulating properties . Researchers explore their impact on cell proliferation, differentiation, and tissue development.
- Some isochromane derivatives specifically affect the dopaminergic system . Investigating their interactions with dopamine receptors and potential implications for neurological disorders is an active field.
- Researchers have synthesized isochromane-like compounds with diverse medicinal features, including CNS activity . These compounds may have implications for neuroprotection, cognition, and mood regulation.
- Isochromanes have been explored as antioxidants . Investigating their ability to scavenge free radicals and protect against oxidative stress is an essential aspect of their study.
Antitumor Activity
Hypotensive Effects
Growth Regulation
Dopaminergic System Modulation
Central Nervous System (CNS) Applications
Antioxidant Potential
properties
IUPAC Name |
7-(chloromethyl)-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLYDNDVTXBFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)isochromane | |
CAS RN |
2219408-89-4 |
Source
|
Record name | 7-(chloromethyl)-3,4-dihydro-1H-2-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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